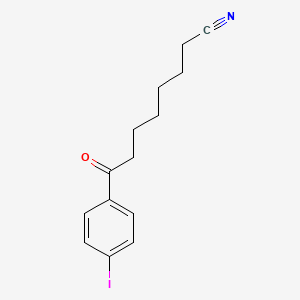

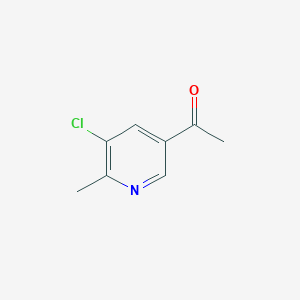

1-(5-Chloro-6-methylpyridin-3-YL)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

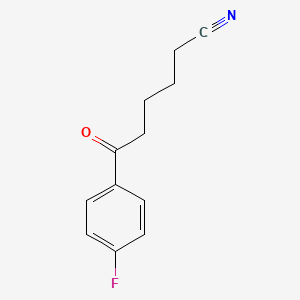

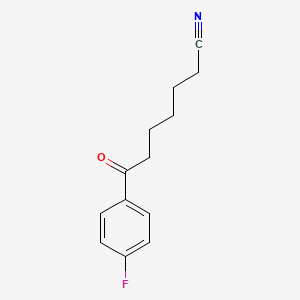

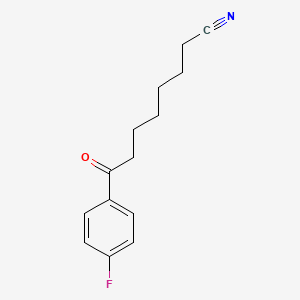

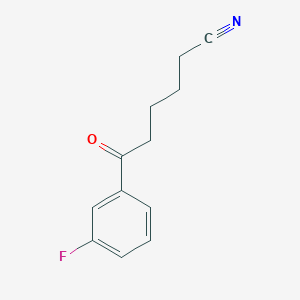

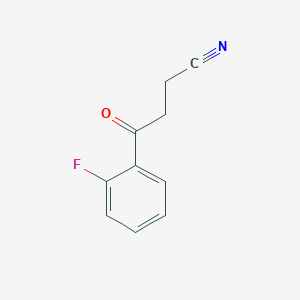

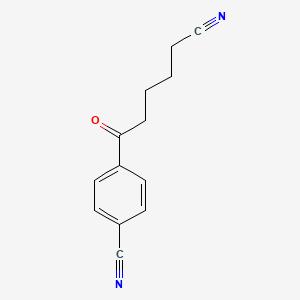

“1-(5-Chloro-6-methylpyridin-3-YL)ethanone” is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 . The compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for “1-(5-Chloro-6-methylpyridin-3-YL)ethanone” is 1S/C8H8ClNO/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4H,1-2H3 . This code represents the molecular structure of the compound.Scientific Research Applications

Synthesis and Biological Evaluation : A study focused on the synthesis of compounds using 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone, which is structurally similar to 1-(5-Chloro-6-methylpyridin-3-YL)ethanone. The synthesized compounds exhibited excellent antimicrobial activities, highlighting their potential in the development of new antimicrobial agents (V.M. Sherekar, N.S. Padole, K.P. Kakade, 2022).

Decarbonylation Studies : Research on the mass fragmentation of related α-diketones including 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethanone-1,2-dione, demonstrated decarbonylation processes. This provides insights into the chemical behavior of such compounds under certain conditions, which is crucial for various synthetic applications (M. Percino, V. Chapela, Omar Urzúa, Héctor Toribio, 2007).

Reaction with Hydrazine : A study explored the reaction of compounds like 3-nitropyridin-4(1H)-one, which is structurally related to 1-(5-Chloro-6-methylpyridin-3-YL)ethanone, with hydrazine. This research contributes to understanding the chemical reactivity and potential applications in synthesizing new compounds (N. N. Smolyar, 2010).

Luminescent Properties in Complexes : The preparation and characterization of complexes using amino-alkenone type ligands, which include structures similar to 1-(5-Chloro-6-methylpyridin-3-YL)ethanone, show significant luminescent properties. Such studies are important for the development of new materials with potential applications in optoelectronics and sensing (Jun Xu, Yufei Ma, Weisheng Liu, Yu Tang, M. Tan, 2010).

Corrosion Inhibition : A compound structurally related to 1-(5-Chloro-6-methylpyridin-3-YL)ethanone, specifically 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), was studied for its potential as a corrosion inhibitor for mild steel. This highlights the application in corrosion protection, an important area in material science (Q. Jawad, A. Hameed, M. Abood, A. Al-amiery, L. M. Shaker, A. Kadhum, M. Takriff, 2020).

Safety And Hazards

properties

IUPAC Name |

1-(5-chloro-6-methylpyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-8(9)3-7(4-10-5)6(2)11/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERJWLDPZYYPCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-6-methylpyridin-3-YL)ethanone | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.